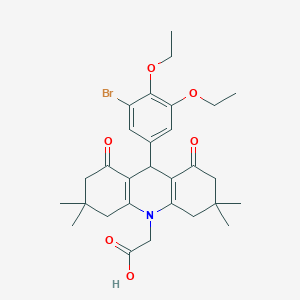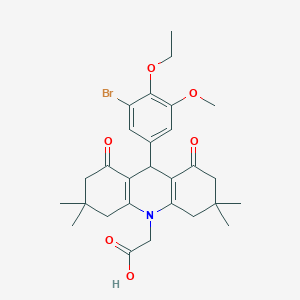![molecular formula C27H22N2O3 B302054 N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302054.png)
N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide, also known as INH-1, is a novel organic compound with potential applications in scientific research. It is a derivative of naphthofuran, a class of organic compounds that have been studied for their various biological activities. INH-1 has been synthesized using a unique method that involves the reaction of 2-hydroxy-1-naphthaldehyde and 2-isopropoxybenzohydrazide in the presence of a base.
作用機序
The mechanism of action of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide involves the inhibition of the activity of certain enzymes and proteins. It has been reported to inhibit the activity of PTP1B by binding to the active site of the enzyme and preventing its dephosphorylation activity. This leads to an increase in insulin sensitivity and glucose uptake. N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has also been reported to inhibit the activity of HDACs by binding to the active site of the enzyme and preventing the deacetylation of histones. This leads to an increase in gene expression and potential applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been reported to have various biochemical and physiological effects. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose uptake in cells. Inhibition of HDACs has been shown to increase gene expression and potential applications in the treatment of cancer and other diseases. However, further studies are needed to fully understand the biochemical and physiological effects of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide.
実験室実験の利点と制限
N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is a novel compound that has potential applications in scientific research. It has been synthesized using a unique method that yields a high purity product. It has been reported to inhibit the activity of certain enzymes and proteins, making it a potential target for the treatment of various diseases. However, there are also limitations for lab experiments with N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Its potential toxicity and side effects also need to be investigated.
将来の方向性
There are several future directions for the study of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Its potential toxicity and side effects need to be investigated. It also has potential applications in the treatment of various diseases, such as type 2 diabetes and cancer. Future studies could focus on the development of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide derivatives with improved potency and selectivity for certain enzymes and proteins. The use of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide in combination with other drugs or therapies could also be investigated. Overall, N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has potential as a novel compound with various applications in scientific research.
合成法
The synthesis of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 2-hydroxy-1-naphthaldehyde and 2-isopropoxybenzohydrazide in the presence of a base. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the final product using sodium borohydride. The yield of the synthesis is reported to be around 80%, and the purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. It has been reported to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a critical role in the regulation of insulin signaling. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making it a potential target for the treatment of type 2 diabetes. N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has also been reported to inhibit the activity of histone deacetylases (HDACs), a class of enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs has been shown to have potential applications in the treatment of cancer and other diseases.
特性
製品名 |
N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
分子式 |
C27H22N2O3 |
分子量 |
422.5 g/mol |
IUPAC名 |
N-[(Z)-(2-propan-2-yloxynaphthalen-1-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H22N2O3/c1-17(2)31-25-14-12-19-8-4-6-10-21(19)23(25)16-28-29-27(30)26-15-22-20-9-5-3-7-18(20)11-13-24(22)32-26/h3-17H,1-2H3,(H,29,30)/b28-16- |
InChIキー |
XOVWORCUHKVHLA-NTFVMDSBSA-N |
異性体SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)/C=N\NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
正規SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(9-{4-[(4-bromobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301971.png)
![{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid](/img/structure/B301972.png)
![2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B301976.png)

![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301980.png)
![(9-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301981.png)


![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3,5-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301991.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301992.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301993.png)